2-Chloro-4-cyclopropoxy-1-iodobenzene

Catalog No.
S15419609
CAS No.
M.F
C9H8ClIO
M. Wt
294.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-4-cyclopropoxy-1-iodobenzene

Product Name

2-Chloro-4-cyclopropoxy-1-iodobenzene

IUPAC Name

2-chloro-4-cyclopropyloxy-1-iodobenzene

Molecular Formula

C9H8ClIO

Molecular Weight

294.51 g/mol

InChI

InChI=1S/C9H8ClIO/c10-8-5-7(3-4-9(8)11)12-6-1-2-6/h3-6H,1-2H2

InChI Key

NZNJRTGWCCQUMI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(C=C2)I)Cl

2-Chloro-4-cyclopropoxy-1-iodobenzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with chlorine, iodine, and a cyclopropyl group. Its molecular formula is C9H8ClI\text{C}_9\text{H}_8\text{ClI}, and it is recognized for its distinctive properties that arise from the combination of these substituents. The presence of the cyclopropyl group contributes to its steric and electronic characteristics, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications.

  • Substitution Reactions: The compound can undergo nucleophilic substitution where the iodine atom can be replaced by various nucleophiles, enhancing its versatility in synthetic pathways.
  • Coupling Reactions: It is frequently utilized in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds by reacting with boronic acids .
  • Oxidation and Reduction: Although less common than substitution and coupling reactions, this compound can also participate in oxidation and reduction processes.

The biological activity of 2-Chloro-4-cyclopropoxy-1-iodobenzene has been explored in various contexts. It serves as a precursor for the synthesis of potential therapeutic agents, including those aimed at treating cancer and inflammatory diseases. Its halogenated structure may influence biological pathways, particularly those involving halogenated aromatic compounds, making it a subject of interest in medicinal chemistry.

The synthesis of 2-Chloro-4-cyclopropoxy-1-iodobenzene can be achieved through several methods:

  • Halogenation of Cyclopropyl-substituted Benzene Derivatives: A common approach involves starting with 2-chloro-4-cyclopropylbenzene and performing iodination using iodine along with an oxidizing agent like nitric acid or through diazonium salt reactions.
  • Industrial Production: In industrial settings, large-scale halogenation processes are employed. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to enhance efficiency while minimizing by-products .

2-Chloro-4-cyclopropoxy-1-iodobenzene finds applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the development of more complex organic molecules.
  • Pharmaceutical Development: The compound is used as a building block for synthesizing drugs, particularly those targeting cancer and inflammatory conditions.
  • Agrochemicals: Its unique properties make it suitable for use in developing agricultural chemicals.
  • Specialty Chemicals: It is also employed in producing specialty chemicals and advanced materials .

Studies on the interactions of 2-Chloro-4-cyclopropoxy-1-iodobenzene with biological systems are ongoing. Its reactivity profile suggests potential interactions with various biomolecules, which could lead to insights into its mechanism of action in medicinal applications. The compound's ability to participate in multiple types of reactions makes it a candidate for further exploration in both synthetic chemistry and biological studies .

When comparing 2-Chloro-4-cyclopropoxy-1-iodobenzene to similar compounds, several notable examples include:

Compound NameStructure FeaturesUnique Aspects
IodobenzeneBenzene ring with one iodineSimplest iodobenzene; used widely as a synthetic intermediate .
4-Bromo-2-chloro-1-iodobenzeneBenzene ring with bromine and iodineUtilized as an intermediate for various chemical syntheses .
4-Cyclopropyl-2-fluoroanilineFluorine instead of chlorineDifferent electronic properties due to fluorine .

Uniqueness

2-Chloro-4-cyclopropoxy-1-iodobenzene is unique due to the combination of the cyclopropyl group with chlorine and iodine substituents. This specific arrangement offers distinct steric and electronic properties that differentiate it from other halogenated benzenes. The compound's ability to undergo selective functionalization allows for diverse chemical transformations, making it a valuable building block in organic synthesis compared to its counterparts .

The development of polyhalogenated cyclopropoxybenzene derivatives emerged from broader advancements in aromatic chemistry during the mid-20th century. Early work focused on introducing cyclopropane rings into aromatic systems to study their electronic and steric effects. For instance, 1-cyclopropoxy-2-iodobenzene, a structurally simpler analog, was synthesized to explore the influence of cyclopropoxy groups on aryl halide reactivity. These studies revealed that the cyclopropoxy moiety could modulate both the electron density of the benzene ring and the stability of transition states in substitution reactions.

The incorporation of multiple halogens into cyclopropoxy-substituted benzenes gained momentum in the 1980s, driven by the demand for versatile intermediates in pharmaceutical synthesis. Compounds such as 2-chloro-1-cyclopropyl-4-iodobenzene demonstrated the feasibility of combining halogens with cyclopropane-derived substituents, though their synthetic routes often required harsh conditions. Over time, methodological refinements—such as the use of palladium-catalyzed cross-coupling reactions—enabled more efficient access to these derivatives.

Compound NameKey Structural FeaturesSynthetic Applications
1-Cyclopropoxy-2-iodobenzeneSingle iodine and cyclopropoxy groupSuzuki-Miyaura coupling substrates
2-Chloro-4-cyclopropyl-1-fluorobenzeneChlorine, fluorine, and cyclopropyl groupDirected ortho-metalation
2-Chloro-1-cyclopropyl-4-iodobenzeneChlorine, iodine, and cyclopropyl groupBiaryl synthesis via Ullmann coupling

The evolution of these derivatives highlights the incremental optimization of reaction conditions to balance functional group compatibility and regioselectivity. For example, the introduction of iodine at the para position relative to the cyclopropoxy group in 2-chloro-4-cyclopropoxy-1-iodobenzene was a deliberate strategy to leverage iodine’s polarizability in transition metal-mediated transformations.

Strategic Importance of Multifunctional Aromatic Building Blocks

Multifunctional aromatic compounds like 2-chloro-4-cyclopropoxy-1-iodobenzene occupy a critical niche in synthetic design due to their capacity to undergo sequential and orthogonal transformations. The chlorine atom, positioned ortho to the cyclopropoxy group, serves as a directing group for electrophilic substitutions while also acting as a potential leaving group in nucleophilic aromatic substitutions. Meanwhile, the iodine atom at the para position provides a handle for cross-coupling reactions, such as Ullmann or Sonogashira couplings, which are foundational in constructing carbon-carbon and carbon-heteroatom bonds.

The cyclopropoxy group introduces unique steric and electronic effects. The strained cyclopropane ring enhances the electron-donating character of the oxygen atom, which can activate specific positions of the benzene ring toward electrophilic attack. Additionally, the rigidity of the cyclopropane moiety imposes conformational constraints that influence the compound’s reactivity in cycloaddition reactions. For instance, the cyclopropoxy group in 1-cyclopropoxy-2-iodobenzene has been shown to stabilize transition states in Diels-Alder reactions, enabling access to complex polycyclic structures.

In pharmaceutical synthesis, this compound’s multifunctionality allows for late-stage diversification. A single intermediate can be transformed into a library of analogs by selectively modifying the iodine, chlorine, or cyclopropoxy groups. This approach reduces the need for laborious protection-deprotection sequences, streamlining the synthesis of target molecules. For example, the iodine atom can be replaced via halogen exchange reactions to introduce fluorine or boronates, while the chlorine can undergo displacement with amines or thiols to yield bioactive motifs.

The compound’s utility extends to materials science, where its aromatic core and halogen substituents facilitate the preparation of conjugated polymers and liquid crystals. The cyclopropoxy group’s ability to alter solubility and intermolecular interactions has been exploited in designing organic semiconductors with tunable electronic properties.

The mechanistic pathways for simultaneous halogen retention during functionalization of 2-Chloro-4-cyclopropoxy-1-iodobenzene represent a complex interplay of radical and ionic processes. The retention of both chlorine and iodine atoms during aromatic functionalization occurs through two principal mechanistic routes [1] [2].

The primary pathway involves a radical chain mechanism that proceeds through initial halogen atom abstraction followed by radical propagation steps [2]. In this mechanism, the iodobenzene dichloride complex formation serves as the key initiating step, where the iodine center acts as both an electrophilic and radical center. The reaction begins with the formation of an iodine-centered radical through homolytic cleavage of the carbon-iodine bond under thermal conditions ranging from 50-80°C [2]. This radical intermediate then undergoes selective functionalization while preserving the chlorine substituent through steric protection mechanisms.

The alternative ionic pathway operates under milder conditions and involves the formation of organometallic intermediates [1]. Copper-catalyzed systems demonstrate exceptional selectivity for halogen retention through the formation of arylcopper complexes. These intermediates exhibit remarkable stability due to the coordinating effects of both halogen substituents, which create a chelating environment that prevents halogen displacement [1]. The ease of halogen retention follows the order: Iodine > Bromine > Chlorine, corresponding to the bond dissociation energy sequence and the stability of the resulting radical intermediates [1].

Temperature-dependent mechanistic switching occurs at the boundary between radical and ionic pathways. Below 50°C, ionic mechanisms predominate, favoring retention through coordination effects. Above 80°C, radical pathways become dominant, with retention controlled by kinetic factors and steric hindrance [2]. The simultaneous presence of both chlorine and iodine creates a unique electronic environment where the electron-withdrawing inductive effects of both halogens reduce the electron density of the aromatic ring, thereby stabilizing cationic intermediates formed during ionic functionalization processes [3].

Steric and Electronic Effects of Cyclopropoxy Groups on Aromatic Reactivity

The cyclopropoxy substituent in 2-Chloro-4-cyclopropoxy-1-iodobenzene exerts profound steric and electronic influences on aromatic reactivity patterns [4] [5] [6]. The cyclopropyl moiety demonstrates unique electronic properties arising from its strained three-membered ring structure and associated orbital characteristics [7] [8].

Electronic Effects of Cyclopropoxy Groups:

The cyclopropoxy group functions as a π-donor system through hyperconjugation mechanisms [5] [6]. The Walsh model describes the bonding in cyclopropane rings through sp²-hybrid and pure p-orbital separation, creating a π-system analogous to alkene double bonds [7]. This electronic configuration enables the cyclopropoxy group to donate electron density to the aromatic ring through resonance interactions, resulting in a Hammett sigma value of -0.47 for para-substituted systems [6].

The hyperconjugative stabilization provided by cyclopropoxy groups demonstrates remarkable efficiency in stabilizing carbocationic intermediates [7]. Quantum mechanical calculations reveal that cyclopropyl groups are superior donors compared to alkyl groups due to the unique orbital overlap between the strained cyclopropane σ-bonds and the aromatic π-system [6]. This stabilization follows the order: cyclopropyl > isopropyl > ethyl > methyl, with the cyclopropyl group showing enhanced activation relative to methyl by factors of 1.5-2.0 in electrophilic aromatic substitution reactions [6].

Conformational Effects and Steric Considerations:

The bisected conformation represents the optimal geometric arrangement for maximum electronic interaction between the cyclopropoxy group and the aromatic ring [5]. In this conformation, the benzylic hydrogen lies in the plane of the phenyl ring, maximizing orbital overlap between the cyclopropane π-system and the aromatic ring [5]. Computational studies indicate that deviation from this optimal conformation results in significant reduction of the activating effect, with the log f/log of ratio for cyclopropylbenzene (0.77) being lower than for other alkylbenzenes (-0.875) [6].

Steric hindrance effects become particularly pronounced in substitution reactions at positions adjacent to the cyclopropoxy group [4]. The three-membered ring creates a sterically demanding environment that influences regioselectivity patterns. This steric bulk preferentially directs incoming electrophiles to positions that minimize steric interactions, typically favoring para-substitution over ortho-substitution in electrophilic aromatic substitution reactions [4].

Solvent-Mediated Control of Regiochemical Outcomes

Solvent effects play a critical role in determining the regiochemical outcomes of aromatic substitution reactions involving 2-Chloro-4-cyclopropoxy-1-iodobenzene [9] [10] [11]. The mechanistic basis for solvent control operates through multiple pathways including differential solvation of intermediates, solvent-substrate interactions, and medium effects on transition state stabilization [9] [12].

Dielectric Constant Effects on Regioselectivity:

The propagator method analysis reveals that solvents with large dielectric constants weaken the directive power of substituent groups [9]. This phenomenon occurs through differential stabilization of charged transition states and intermediates. In highly polar solvents (ε > 20), the regioselectivity patterns deviate significantly from gas-phase predictions due to solvent-mediated charge dispersal [9]. The influence of nonpolar solvents on electrophilic reactions operates in opposition to their effects on nucleophilic reactions, creating opportunities for mechanistic switching through solvent selection [9].

Hydrogen Bonding and Protic Solvent Effects:

Protic solvents demonstrate exceptional control over regioselectivity through hydrogen bonding interactions with aromatic intermediates [11]. Solvent isotope effects (kMeOH/kMeOD) ranging from 2.0 to 2.5 indicate significant solvent participation in the rate-determining step [11]. The mechanism involves proton transfer from the solvent to carbon atoms of organometallic intermediates, fundamentally altering the reaction pathway and product distribution [11].

Mechanistic Solvent Effects in Aromatic Halogenation:

The solvent-dependent mechanistic pathways in aromatic chlorination demonstrate remarkable sensitivity to medium effects [10]. In carbon tetrachloride, radical chain mechanisms predominate, leading to products with retained stereochemistry. Conversely, in polar solvents such as acetonitrile, ionic mechanisms become favored, resulting in Ritter-type reactions and altered product distributions [10]. The autocatalytic effects observed in certain solvent systems arise from product-catalyzed acceleration of subsequent reaction steps [10].

Temperature and Solvent Synergistic Effects:

The combined influence of temperature and solvent creates complex reaction landscapes where multiple mechanistic pathways compete [12]. Computational analysis of Friedel-Crafts alkylation reactions reveals that solvent effects on pre-equilibrium formation and rate-determining steps operate independently, allowing for precise mechanistic control through careful selection of reaction conditions [12]. The kinetic behavior demonstrates strong temperature dependence in polar solvents compared to nonpolar media, reflecting the differing degrees of solvation of charged intermediates [12].

Regioselectivity Prediction and Control:

Advanced computational methods enable quantitative prediction of solvent-mediated regioselectivity [13]. The RegioSQM method, utilizing semiempirical calculations in chloroform, successfully predicts regiochemical outcomes in 96% of literature examples of electrophilic aromatic halogenation reactions [13]. The method identifies nucleophilic centers through protonation energy calculations, providing a practical tool for synthetic planning in complex aromatic systems [13].

The solvent-quality mediated strategies extend beyond traditional organic solvents to include specialized media such as ionic liquids and supercritical fluids [14]. These advanced solvent systems offer unprecedented control over regioselectivity through tunable polarity, hydrogen bonding capacity, and coordination ability [14]. The regioselective modification achievable through solvent-mediated control represents a powerful synthetic methodology for accessing specific isomeric products from polysubstituted aromatic precursors.

Mechanistic ParameterHalogen RetentionCyclopropoxy EffectsSolvent Control
Primary MechanismRadical chain/IonicHyperconjugation/StericDifferential solvation
Temperature Range (°C)50-8025-1000-50
Rate Enhancement Factor2-5x13-39x1.5-4x
Regioselectivity Ratio3:1 (para:ortho)5:1 (para:ortho)Variable
Solvent DependencyModerateLowHigh
Electronic ParameterCyclopropoxyChloroIodoCombined Effect
Hammett σ Value-0.47+0.23+0.18+0.06 (net)
Activation Factor39,2000.450.35Context-dependent
Directing EffectOrtho/ParaOrtho/ParaOrtho/ParaMixed patterns
Bond Dissociation Energy (kcal/mol)859665Variable

XLogP3

3.7

Hydrogen Bond Acceptor Count

1

Exact Mass

293.93084 g/mol

Monoisotopic Mass

293.93084 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

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